molecular formula C11H10ClNO B2931695 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole CAS No. 1510620-70-8

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole

Cat. No. B2931695
CAS RN: 1510620-70-8
M. Wt: 207.66
InChI Key: JCGZHGHORPDCOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques provide information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties involve how the compound reacts with other substances .

Scientific Research Applications

Synthetic Applications and Reactivity

  • Scaffolds for Synthetic Elaboration : "2-(Halomethyl)-4,5-diphenyloxazoles," including the chloromethyl analog, serve as reactive scaffolds. They have been utilized to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions, showcasing the versatility of these compounds in synthetic chemistry (Patil & Luzzio, 2016).

Corrosion Inhibition

  • Protection of Mild Steel : Studies have shown that derivatives of 1,2,4-triazole, which share structural similarities with 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole, are effective in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solution. The efficiency of these inhibitors is attributed to the type and nature of substituents on the molecule, indicating potential applications of related oxazole derivatives in corrosion protection (Bentiss et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes understanding the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand the compound better, or development of new synthesis methods .

properties

IUPAC Name

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZHGHORPDCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole

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